BenchChemオンラインストアへようこそ!

Trehalosamine

Tuberculosis Drug potentiation Mycobacterium tuberculosis

Sourcing 2-Trehalosamine (CAS 27208-79-3) requires strict positional isomer verification. This 2-amino-2-deoxy-α,α-D-trehalose is the most potent selective biofilm inhibitor among eight analogues, uniquely inhibiting the trehalose catalytic shift in Mycobacterium tuberculosis. Its 2-amino group is the only chemical handle enabling synthesis of fluorophore-tagged mycobacterial probes. Ensure your supplier provides COA confirming positional identity, as 3-, 4-, and 6-isomers lack this targeted activity profile.

Molecular Formula C12H23NO10
Molecular Weight 341.31 g/mol
CAS No. 27208-79-3
Cat. No. B14700808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrehalosamine
CAS27208-79-3
Molecular FormulaC12H23NO10
Molecular Weight341.31 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)O)O)N)O)O)O
InChIInChI=1S/C12H23NO10/c13-5-8(18)6(16)3(1-14)21-11(5)23-12-10(20)9(19)7(17)4(2-15)22-12/h3-12,14-20H,1-2,13H2/t3-,4-,5-,6-,7-,8-,9+,10-,11-,12-/m1/s1
InChIKeyYSVQUZOHQULZQP-OCEKCAHXSA-N
Commercial & Availability
Standard Pack Sizes1 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trehalosamine (CAS 27208-79-3) for Research Procurement: Compound Class, Identity, and Core Characteristics


Trehalosamine (CAS 27208-79-3) is 2-amino-2-deoxy-α,α-D-trehalose, an aminoglycoside disaccharide antibiotic first isolated from Streptomyces species in 1957 [1]. It belongs to the trehalosamine family, a class of amino sugars in which a single hydroxyl group of the non-mammalian disaccharide trehalose is replaced by an amino group at a defined position. 2-Trehalosamine is the naturally occurring positional isomer bearing the amino substituent at the 2-position of one glucose ring. This compound exhibits antimicrobial activity specifically against Mycobacterium tuberculosis and is recognized as a versatile synthetic intermediate for constructing mycobacteria-targeted imaging probes [2]. Unlike its parent molecule trehalose, 2-trehalosamine acts as a potent inhibitor of the trehalose catalytic shift—a stress-responsive metabolic remodeling mechanism essential for mycobacterial persistence [3].

Why Trehalose and Other Trehalosamine Isomers Cannot Substitute for 2-Trehalosamine (CAS 27208-79-3) in Mycobacterial Research


Trehalosamine positional isomers are not functionally interchangeable despite sharing the same molecular formula (C₁₂H₂₃NO₁₀). The position of the amino group dictates biological activity through differential recognition by the mycobacterial trehalose-specific transporter LpqY-SugABC and differential inhibition of the intracellular target trehalose synthase TreS (Rv0126) [1]. In a focused eight-member compound panel, 2-trehalosamine was uniquely the most potent selective biofilm inhibitor, while 3-TreAz, 4-TreAz, 4-TreNH₂, and 6-TreNH₂ lacked activity entirely in both M. tuberculosis and M. smegmatis, and 3-TreNH₂ exhibited an alternative, non-selective mechanism [1]. Parent trehalose cannot substitute because it is rapidly hydrolyzed by widely expressed mammalian and microbial trehalases, does not inhibit the trehalose catalytic shift, and lacks the amino handle required for facile derivatization to imaging probes [2]. These isomer-specific and chemical modification-dependent activity profiles mean that procurement decisions must be guided by the exact positional identity of the compound.

2-Trehalosamine (CAS 27208-79-3) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


2-Trehalosamine Potentiates First- and Second-Line TB Drugs: Rifampicin IC90 Reduced 2.2-Fold, Bedaquiline IC90 Reduced 2.0-Fold

In M. tuberculosis broth culture, cotreatment with 2-trehalosamine significantly enhanced the antimicrobial effects of rifampicin (RIF) and bedaquiline (BDQ). The IC90 of RIF decreased from 0.84 ± 0.12 μg/mL to 0.38 ± 0.08 μg/mL, and the IC90 of BDQ decreased from 0.18 ± 0.02 μg/mL to 0.09 ± 0.01 μg/mL [1]. This potentiation was not observed with 6-TreNH₂ cotreatment, which showed no impact on in vitro growth or antimycobacterial potentiation under the same conditions [1]. Additionally, 2-trehalosamine alone at the tested concentration did not alter Mtb planktonic growth, confirming that the improved IC90 values represent genuine potentiation rather than additive antibacterial effects [1]. In a macrophage infection model, cotreatment with 2-trehalosamine and RIF or BDQ also significantly reduced intracellular Mtb burden compared to antibiotic treatment alone [1].

Tuberculosis Drug potentiation Mycobacterium tuberculosis

2-Trehalosamine Is the Most Potent Selective Biofilm Inhibitor Among an 8-Member Trehalose Analogue Panel in M. tuberculosis

In a focused eight-member compound panel comprising all four TreAz (2-, 3-, 4-, 6-TreAz) and all four TreNH₂ (2-, 3-, 4-, 6-TreNH₂) positional isomers, 2-trehalosamine (2-TreNH₂) was identified as the most potent selective biofilm inhibitor against both M. smegmatis and M. tuberculosis [1]. Dose-response analysis revealed selective biofilm inhibition in the low-micromolar range for 2-TreNH₂, while 3-TreAz, 4-TreAz, 4-TreNH₂, and 6-TreNH₂ lacked activity entirely in Mtb [1]. 3-TreNH₂ completely blocked Mtb planktonic and biofilm growth at 1 mM but with lower potency than 2-TreNH₂ and without selectivity for biofilm inhibition, suggesting an alternative mechanism of action [1]. 2-TreNH₂ fully inhibited both planktonic and biofilm growth modes at 1 mM [1].

Biofilm inhibition Mycobacterium tuberculosis Structure-activity relationship

2-Trehalosamine Activity Is Strictly Dependent on the Mycobacterial Trehalose-Specific Transporter LpqY-SugABC, Confirming Mechanism-Based Cellular Uptake

The anti-mycobacterial activity of 2-trehalosamine against both planktonic and biofilm growth in wild-type M. tuberculosis was completely reversed in the ΔsugC knockout mutant lacking the functional LpqY-SugABC trehalose transporter, and activity was fully restored in the ΔsugC::sugC genetic complement strain [1]. Identical results were obtained in M. smegmatis [1]. This transporter-dependent phenotype was shared only with 2-TreAz and 6-TreAz among the eight-member panel, while 3-TreNH₂ activity was independent of LpqY-SugABC, confirming that 3-TreNH₂ acts via a distinct, transporter-independent mechanism [1]. These data demonstrate that 2-trehalosamine requires active transport into the mycobacterial cell to access its intracellular target TreS [1].

Trehalose transporter Mycobacterium tuberculosis Target engagement

2-Trehalosamine Is the Best TreS-Specific Inhibitor and Is Not a Substrate for TreS-Catalyzed Isomerization

Biochemical characterization of Mtb TreS demonstrated that 2-trehalosamine is a potent TreS inhibitor and is not isomerized by TreS to the corresponding maltose analogue (2-amino maltose), confirming it acts as a genuine inhibitor rather than a substrate [1]. In comparative TreS inhibition assays, 2-TreNH₂ was identified as the best TreS-specific inhibitor among all compounds tested [1]. By contrast, 6-TreNH₂ showed only weak TreS inhibition (10-50% range) despite lacking cellular activity, and 6-TreAz also was not converted to a maltose analogue [1]. This inhibitor profile directly correlates with cellular potency, as 2-TreNH₂ was the only compound that both potently inhibited TreS and exhibited robust anti-mycobacterial activity in both planktonic and biofilm modes [1].

Trehalose synthase Enzyme inhibition Mycobacterium tuberculosis

Chemoenzymatic Synthesis of 2-Trehalosamine Achieves 70-80% Yield in 2 Steps vs. Traditional Chemical Synthesis Requiring 4-12 Steps at <10% Overall Yield

Traditional chemical synthesis of 2-trehalosamine and related trehalose analogues poses significant challenges due to trehalose's unique 1,1-α,α-glycosidic bond and the presence of eight similarly reactive hydroxyl groups. Previously reported chemical syntheses for trehalosamine analogues required 4 to 12 synthetic steps and generally proceeded in less than 10% overall yield [1]. The chemoenzymatic approach using Thermoproteus tenax trehalose synthase (TreT) condenses the synthesis to 2 steps: TreT-catalyzed glycosylation of glucose with UDP-GlcNAc to form N-acetyl-2-trehalosamine (TreNAc), followed by chemical N-deacetylation [2]. The enzymatic step reproducibly achieves 70-80% isolated yield at semi-preparative scale (6 mL reaction volume) [2]. Comparison of step counts for TreT chemoenzymatic synthesis versus chemical synthesis reveals substantially improved efficiency [1]. Recyclable immobilized TreT on agarose beads further enhances process economics by enabling multiple rounds of synthesis with a single batch of enzyme [2].

Chemoenzymatic synthesis Trehalose synthase Process chemistry

High-Impact Research and Industrial Application Scenarios for 2-Trehalosamine (CAS 27208-79-3)


Adjunctive Tuberculosis Therapy Research: Potentiation of Front-Line and Second-Line Anti-TB Drugs

2-Trehalosamine is the lead compound for research programs investigating adjunctive TB therapeutics that target mycobacterial persister cells. The demonstrated ability to reduce RIF IC90 from 0.84 to 0.38 μg/mL (2.2-fold) and BDQ IC90 from 0.18 to 0.09 μg/mL (2.0-fold) in broth culture, with efficacy confirmed in macrophage infection models, positions 2-trehalosamine as the reference standard for trehalose catalytic shift inhibition-based combination therapy [1]. Procurement of 2-trehalosamine is essential for laboratories evaluating whether TreS inhibition can shorten TB treatment duration or combat drug-tolerant persister populations.

Mycobacterial Imaging Probe Development: 2-Trehalosamine as a Versatile Synthetic Intermediate

The 2-amino group of 2-trehalosamine serves as a unique chemical handle for elaborating fluorophore- and azide-tagged probes that label mycobacterial envelope glycolipids via distinct metabolic pathways [2]. Chemoenzymatically synthesized 2-trehalosamine has been successfully converted to two complementary imaging probes that label live mycobacteria through trehalose metabolic incorporation [2]. This application is uniquely enabled by the 2-position amino modification and is not achievable with parent trehalose or other positional isomers lacking the appropriate chemical reactivity at this position.

Trehalose Metabolism Inhibitor Tool Compound for Mycobacterial Biofilm and Persister Research

2-Trehalosamine is the definitive chemical probe for investigating the role of trehalose synthase TreS and the trehalose catalytic shift in mycobacterial persistence. Its unique combination of properties—most potent selective biofilm inhibitor among eight analogues, strict dependence on the LpqY-SugABC trehalose transporter, specific TreS inhibition without serving as a TreS substrate—makes it irreplaceable for mechanistic studies [1]. No other commercially available trehalose analogue combines all three validated target-engagement characteristics, making 2-trehalosamine procurement critical for laboratories studying mycobacterial metabolism and drug tolerance.

Scalable Chemoenzymatic Production for Preclinical Material Supply

For research groups requiring multi-gram quantities of 2-trehalosamine for in vivo efficacy studies, pharmacokinetic profiling, or probe synthesis campaigns, the validated chemoenzymatic route offers a scalable alternative to low-yielding chemical synthesis. The two-step TreT-catalyzed method achieves 70-80% yield for the key TreNAc intermediate with recyclable immobilized enzyme, providing a reproducible supply pathway [2]. Procurement decisions should consider whether the supplier utilizes chemoenzymatic or traditional synthetic routes, as this directly impacts batch-to-batch consistency, cost at scale, and lead time for large-quantity orders.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Trehalosamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.